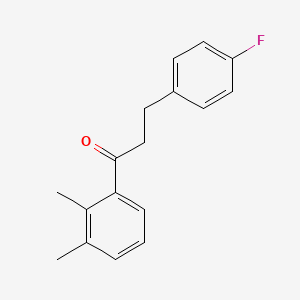

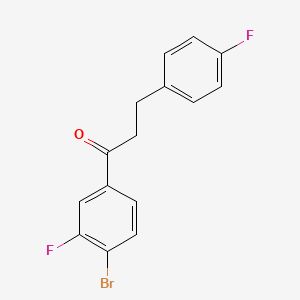

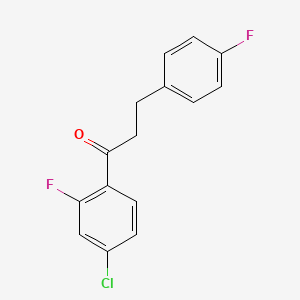

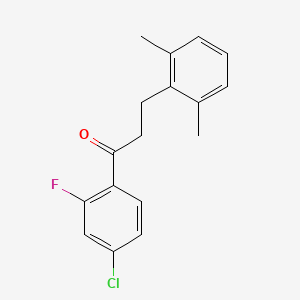

4'-Chloro-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone (4-Cl-2,6-DMFPP) is a synthetic compound with a wide range of applications in scientific research. It is a member of the class of compounds known as organofluorine chemistry, which is an important area of modern research, due to its potential in a variety of fields. 4-Cl-2,6-DMFPP has been studied for its potential applications in drug discovery, materials science, and biochemistry.

Scientific Research Applications

Aggregation of Lithium Phenolates

The study by Jackman and Smith (1988) investigates the structures of lithium phenolates in weakly polar, aprotic solvents, including variants like 4-chloro-3,5-dimethylphenolate. It highlights the influence of para substituents on the equilibrium between dimer and tetramer forms, providing insights into aggregation dynamics in chemical reactions.

Structural Analysis of Organic Compounds

In the field of crystallography, Boese et al. (2002) examined the crystal structures of compounds like 2,4,6-tris(3,4-dimethylphenoxy)-1,3,5-triazine. Their research contributes to understanding the molecular packing and structural behavior of organic compounds related to 4'-Chloro-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone.

Chlorination and Chemical Reactivity

The chlorination reactions of compounds like 2-chloro-4,6-dimethylphenol, investigated by Gordon et al. (1994), provide insights into the reactivity and structural transformation of chlorinated organic compounds. This research aids in understanding the chemical behavior of chlorinated derivatives of this compound.

Spectral and Quantum Chemical Analysis

Research by Satheeshkumar et al. (2017) on the synthesis and analysis of chloro- and fluorophenyl compounds highlights the use of spectral and quantum chemical methods to analyze molecular geometry and chemical reactivity. This is pertinent for understanding the electronic and structural properties of this compound derivatives.

Ultrasound in Organic Pollutant Degradation

The study by Goskonda et al. (2002) explores the sonochemical degradation of organic pollutants including 4-chloro-3,5-dimethylphenol. This research is significant for environmental chemistry, particularly in the degradation and treatment of pollutants related to this compound.

Sulfonation and Molecular Interactions

The sulfonation of phenols and related compounds, as studied by Wit et al. (2010), provides insights into the molecular interactions and reactivity of compounds like 2,6-dimethylphenol. This research enhances our understanding of chemical processes involving derivatives of this compound.

properties

IUPAC Name |

1-(4-chloro-2-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFO/c1-11-4-3-5-12(2)14(11)8-9-17(20)15-7-6-13(18)10-16(15)19/h3-7,10H,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJGWFIQZCHVMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CCC(=O)C2=C(C=C(C=C2)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644807 |

Source

|

| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898755-16-3 |

Source

|

| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.